Potassium phenyltrifluoroborate

Catalog No.
S1524511
CAS No.
153766-81-5
M.F
C6H5BF3K
M. Wt
184.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium phenyltrifluoroborate

CAS Number

153766-81-5

Product Name

Potassium phenyltrifluoroborate

IUPAC Name

potassium;trifluoro(phenyl)boranuide

Molecular Formula

C6H5BF3K

Molecular Weight

184.01 g/mol

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Isomeric SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Suzuki-Miyaura Cross-Coupling Reactions

Potassium phenyltrifluoroborate acts as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. These reactions involve the coupling of KPhBF3 with various organic electrophiles, such as aryl halides, esters, and vinyl derivatives, in the presence of a palladium catalyst. This approach offers several advantages, including:

  • High functional group tolerance: KPhBF3 exhibits greater tolerance towards various functional groups compared to traditional boron reagents like boronic acids, allowing for the synthesis of complex molecules with diverse functionalities. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:
  • Improved air and moisture stability: Unlike boronic acids, which are often air and moisture sensitive, KPhBF3 boasts superior stability, simplifying handling and storage. Source: Chemical Reviews, 2011, 111 (1), 1801-1996:

Rhodium-Catalyzed Hydroboration Reactions

KPhBF3 finds application in rhodium-catalyzed hydroboration reactions, where it serves as a valuable reagent for the selective addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds (alkenes and alkynes). This method enables the synthesis of various organoboron compounds, which are valuable building blocks in organic synthesis. Source: Organic Letters, 2006, 8 (12), 2723-2726:

Other Applications

Beyond the aforementioned applications, KPhBF3 also finds use in:

  • Fluorine-for-hydrogen exchange reactions: KPhBF3 can be employed as a mild and efficient reagent for replacing hydrogen atoms with fluorine atoms in various organic molecules. Source: Journal of the American Chemical Society, 2008, 130 (40), 13372-13373:
  • Preparation of transition metal complexes: KPhBF3 can act as a ligand precursor for the synthesis of transition metal complexes with diverse applications in catalysis, materials science, and other fields. Source: Inorganic Chemistry, 2004, 43 (18), 5674-5682:

Potassium phenyltrifluoroborate, with the molecular formula C₆H₅BF₃K, is a potassium salt of phenyltrifluoroboric acid. It features a trifluoroborate group attached to a phenyl ring, making it an important reagent in organic chemistry. This compound is characterized by its high purity (>98%) and stability under standard conditions . It is typically encountered as a white crystalline solid and has a molecular weight of approximately 184.01 g/mol.

, especially in the context of cross-coupling reactions. One prominent application is in the Suzuki-Miyaura coupling, where it acts as a boron source to facilitate the formation of carbon-carbon bonds between aryl halides and other nucleophiles .

Additionally, it exhibits unique fluoride reactivity, allowing it to participate in desilylation reactions, where it can effectively remove silyl protecting groups from organic substrates .

Potassium phenyltrifluoroborate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of potassium fluoride with phenylboronic acid in the presence of trifluoroacetic anhydride.
  • Refluxing Conditions: Another approach includes refluxing acetic acid with potassium fluoride and phenylboronic acid, which promotes the formation of the desired salt .
  • Ligand-Free Protocols: Recent advancements have introduced ligand-free protocols that enhance efficiency and recyclability in synthetic applications .

The primary applications of potassium phenyltrifluoroborate include:

  • Cross-Coupling Reactions: It serves as a key reagent in Suzuki-Miyaura coupling, enabling the formation of complex organic molecules.
  • Desilylation Reactions: Its unique reactivity allows for efficient removal of silyl protecting groups in organic synthesis.
  • Material Science: There is potential for use in the development of new materials due to its unique chemical properties .

Studies have indicated that potassium phenyltrifluoroborate interacts favorably with various electrophiles and nucleophiles during chemical transformations. Its ability to engage in desilylation reactions highlights its utility in modifying substrates without extensive side reactions. The selectivity afforded by substituents on the phenyl ring further enhances its applicability in synthetic chemistry .

Potassium phenyltrifluoroborate shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Potassium phenyltrifluoroborateTrisubstituted boronHigh reactivity in cross-coupling reactions
Phenylboronic acidMonosubstituted boronLess reactive; primarily used for direct coupling
Potassium tetrakis(trifluoromethyl)borateTetravalent boronMore sterically hindered; less versatile
Potassium arylboronateAryl-substituted boronSimilar applications but varied reactivity profiles

Potassium phenyltrifluoroborate stands out due to its trifluoro group, which enhances its reactivity and stability compared to simpler organoboron compounds.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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